4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an acid catalyst to yield the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: 4-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Methoxy-1-methyl-1H-pyrazole-5-methanol.
Substitution: 4-Halo-1-methyl-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
- 4-Methoxy-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the position of the carboxylic acid group can affect the compound’s ability to interact with enzymes and other biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
1282329-59-2 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-methoxy-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(6(9)10)4(11-2)3-7-8/h3H,1-2H3,(H,9,10) |
InChI Key |
MTCFHHJNRCHACG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)OC)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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